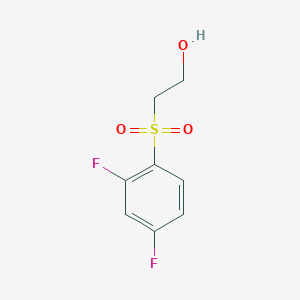

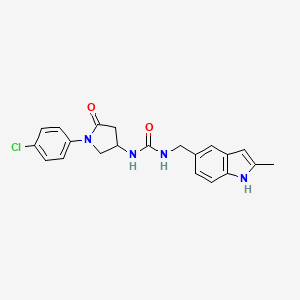

![molecular formula C16H16BrNO2S B2979295 (E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1089585-17-0](/img/structure/B2979295.png)

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a sulfonyl chloride to form the sulfonamide. The bromophenyl group could be introduced through electrophilic aromatic substitution or via a coupling reaction .Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The bromine atom on the phenyl ring could be replaced via nucleophilic aromatic substitution. The sulfonamide group could be hydrolyzed under acidic or basic conditions .Scientific Research Applications

Novel Synthesis Approaches and Chemical Properties

A novel synthetic approach to ethenesulfonamides from 1-hydroxy-1-arylalkanes has been explored due to their significant applications in chemical and pharmaceutical fields. This method provides an efficient route for preparing E-arylethenesulfonamides, highlighting the versatility and potential utility of these compounds in various domains, including drug development and material science (Aramini et al., 2003)(Aramini et al., 2003).

Anticancer and Enzyme Inhibition Potentials

Research into the synthesis of brominated 2-phenitidine derivatives, including sulfonamide-linked structures, has demonstrated their value as inhibitors of cholinesterases. These findings suggest potential therapeutic applications for diseases like Alzheimer's, showcasing the broader implications of sulfonamide derivatives in medicinal chemistry (Abbasi et al., 2014)(Abbasi et al., 2014).

Environmental and Catalytic Applications

The study on Fenton-like degradation of ethidium bromide using magnetic nanocatalysts (MNCs) offers insights into environmental applications. This work not only demonstrates the potential of sulfonamide derivatives in enhancing catalytic degradation processes but also contributes to the development of more efficient methods for treating carcinogenic compounds (Xie et al., 2020)(Xie et al., 2020).

Advanced Material Synthesis

Explorations into the synthesis and structural characterization of ethyl formate precursors highlight the role of sulfonamide derivatives in creating novel materials. These studies pave the way for the development of advanced materials with specific functions, such as controlled release mechanisms for fumigation and antimicrobial applications (Zaitoon et al., 2019)(Zaitoon et al., 2019).

Directed Metalation and Synthetic Chemistry

The use of benzenesulfonamide as a Directed Metalation Group (DMG) exemplifies the innovative approaches in synthetic chemistry enabled by sulfonamide derivatives. This methodology facilitates the creation of complex organic molecules, offering new pathways for chemical synthesis and potential applications in drug discovery and material science (Familoni, 2002)(Familoni, 2002).

Mechanism of Action

properties

IUPAC Name |

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2S/c1-13(15-9-5-6-10-16(15)17)18-21(19,20)12-11-14-7-3-2-4-8-14/h2-13,18H,1H3/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJWXIGZCCKUNI-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)NS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=C1Br)NS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[1-(2-bromophenyl)ethyl]-2-phenylethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

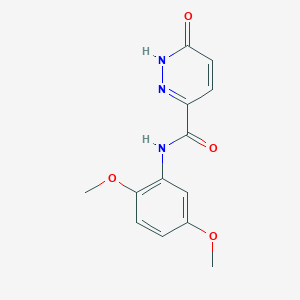

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)

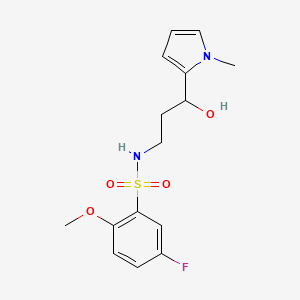

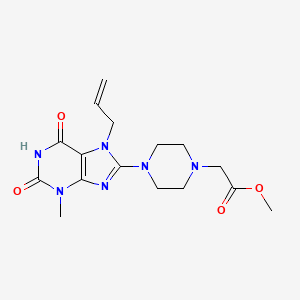

![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)

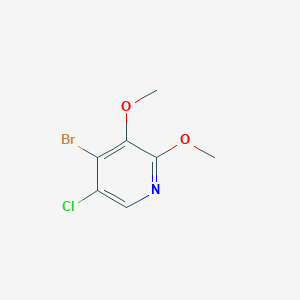

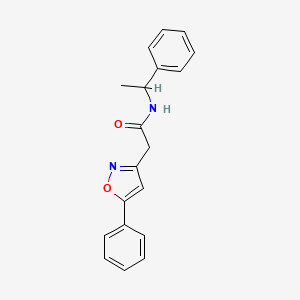

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2979218.png)

![4-nitro-N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)benzamide](/img/structure/B2979221.png)

![N-(3-chloro-4-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2979223.png)

![2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2979225.png)